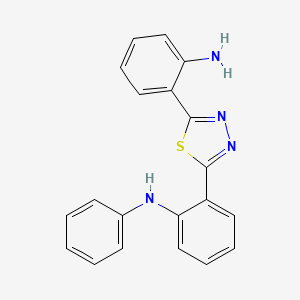
2-(5-(2-Aminophenyl)-1,3,4-thiadiazol-2-yl)-N-phenylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(2-Aminophenyl)-1,3,4-thiadiazol-2-yl)-N-phenylaniline is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2-Aminophenyl)-1,3,4-thiadiazol-2-yl)-N-phenylaniline typically involves the reaction of 2-aminophenyl derivatives with thiadiazole precursors. One common method involves the cyclization of 2-aminophenylthiourea with appropriate reagents under controlled conditions. The reaction is often carried out in the presence of catalysts such as iodine or other halogens, and solvents like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-(5-(2-Aminophenyl)-1,3,4-thiadiazol-2-yl)-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the thiadiazole or phenyl rings.
科学的研究の応用
2-(5-(2-Aminophenyl)-1,3,4-thiadiazol-2-yl)-N-phenylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 2-(5-(2-Aminophenyl)-1,3,4-thiadiazol-2-yl)-N-phenylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or phosphatases, leading to altered cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2-Aminophenylthiazole derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Benzoxazole derivatives: Another class of heterocyclic compounds with similar applications in medicinal chemistry.
Imidazoquinoxalines: Known for their anticancer and neuroprotective properties.
Uniqueness
2-(5-(2-Aminophenyl)-1,3,4-thiadiazol-2-yl)-N-phenylaniline is unique due to the presence of both thiadiazole and aniline moieties, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential for various scientific applications make it a valuable compound in research and industry.
特性
CAS番号 |
88518-08-5 |
|---|---|
分子式 |
C20H16N4S |
分子量 |
344.4 g/mol |
IUPAC名 |
2-[5-(2-anilinophenyl)-1,3,4-thiadiazol-2-yl]aniline |
InChI |
InChI=1S/C20H16N4S/c21-17-12-6-4-10-15(17)19-23-24-20(25-19)16-11-5-7-13-18(16)22-14-8-2-1-3-9-14/h1-13,22H,21H2 |
InChIキー |
OVDMLKPBFOZKOR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2C3=NN=C(S3)C4=CC=CC=C4N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(6-Fluoro-2-methylquinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B14384583.png)
![2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-(propan-2-yl)phenol]](/img/structure/B14384593.png)
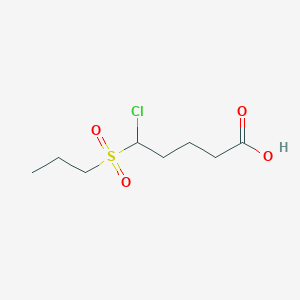
![(NZ)-N-[2-(4-bromophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14384604.png)
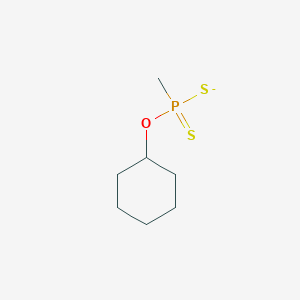
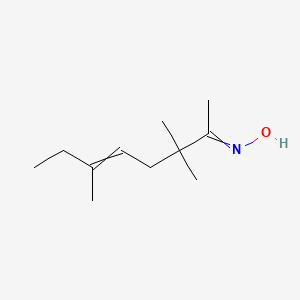
![Dimethyl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]phosphonate](/img/structure/B14384616.png)
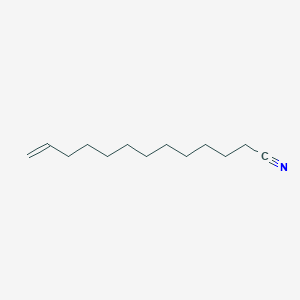

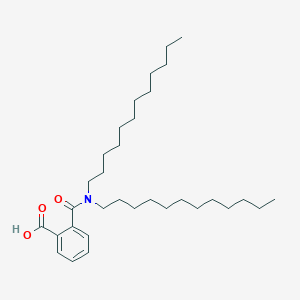
![1-Chloro-4-{[6-(4-chlorobenzene-1-sulfinyl)hexa-2,4-diyn-1-yl]sulfanyl}benzene](/img/structure/B14384636.png)
![2-Diazonio-1-[2-(trimethylazaniumyl)ethoxy]ethen-1-olate iodide](/img/structure/B14384646.png)
